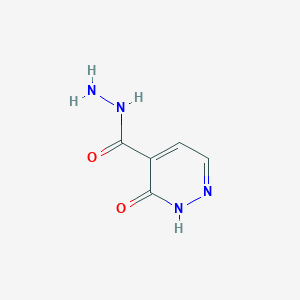

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential as a xanthine oxidase inhibitor . This compound is part of a broader class of pyridazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide typically involves the reaction of hydrazine derivatives with pyridazine-4-carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide involves its interaction with xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting this enzyme, the compound can reduce the production of uric acid, which is beneficial in conditions like gout . The molecular docking studies suggest that the compound binds to the active site of xanthine oxidase through a novel interaction mode .

Comparison with Similar Compounds

Similar Compounds

- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

- 2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide

Uniqueness

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is unique due to its specific inhibitory action on xanthine oxidase, which differs from other similar compounds that may target different enzymes or pathways . Its novel interaction mode with the enzyme’s active site sets it apart from other inhibitors like febuxostat .

Biological Activity

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (often referred to as "compound 22c") has garnered attention in medicinal chemistry due to its potential as a xanthine oxidase (XO) inhibitor. This compound is part of a broader class of hydrazine derivatives that exhibit various biological activities, including antioxidant properties and potential therapeutic effects against conditions related to oxidative stress and inflammation.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridazine ring with a keto group and a carbohydrazide moiety. The synthesis typically involves the reaction of appropriate hydrazine derivatives with diketones or other carbonyl compounds under controlled conditions. Recent studies have developed efficient one-pot strategies for synthesizing various aryl-substituted derivatives, enhancing the yield and purity of the final products .

Xanthine Oxidase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The inhibition of XO is crucial for managing conditions like gout and hyperuricemia.

In Vitro Studies :

- IC50 Values : In vitro assays have demonstrated that compound 22c exhibits an IC50 value significantly lower than allopurinol, a standard treatment for gout, indicating superior potency as an XO inhibitor. For instance, some derivatives showed IC50 values in the micromolar range (e.g., 6.43 μM), while others were even more potent .

- Molecular Docking : Molecular docking studies reveal that these compounds bind effectively to the active site of XO through unique interaction modes, differing from traditional inhibitors like febuxostat. This binding is facilitated by hydrogen bonds formed between specific residues in the enzyme and functional groups on the compound .

Antioxidant Activity

In addition to XO inhibition, this compound demonstrates notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases.

DPPH Assay Results :

- Compounds derived from this scaffold have exhibited IC50 values ranging from 6.61 μM to 21.08 μM in DPPH radical scavenging assays, indicating their potential as antioxidants .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aryl substituents significantly affect biological activity. For example:

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., cyano or nitro groups) at specific positions on the phenyl ring enhances inhibitory activity against XO.

- Hydrophobic Interactions : Increasing lipophilicity through longer carbon chains has been correlated with improved XO inhibition .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

- Study on Derivatives : A series of derivatives were synthesized and tested for their biological activity. The most promising derivative (designated as compound 8b) was subjected to kinetic analysis, revealing a mixed-type inhibition mechanism on XO .

- Comparative Analysis : In comparative studies against known inhibitors like febuxostat and allopurinol, compounds derived from this scaffold have shown enhanced activity profiles, making them candidates for further development in treating XO-related diseases.

Properties

CAS No. |

2125-91-9 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

6-oxo-1H-pyridazine-5-carbohydrazide |

InChI |

InChI=1S/C5H6N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h1-2H,6H2,(H,8,10)(H,9,11) |

InChI Key |

PIJZPMBSSLXALM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.